molecular formula C19H23ClN2O3S B4670342 N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide

N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide

Cat. No.: B4670342
M. Wt: 394.9 g/mol
InChI Key: JTSHJTIYAQIULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide, also known as CGP 49823, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of glycineB antagonists and has been shown to have a significant impact on the central nervous system.

Mechanism of Action

N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide 49823 acts as a glycineB antagonist, binding to the glycine site of the NMDA receptor and blocking the activity of the receptor. This leads to a reduction in the excitatory neurotransmission mediated by the NMDA receptor, which can have a significant impact on synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound 49823 has been shown to have a significant impact on the central nervous system, affecting a variety of biochemical and physiological processes. This compound has been shown to modulate the activity of NMDA receptors, leading to a reduction in the excitatory neurotransmission mediated by these receptors. This can have a significant impact on synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide 49823 is its ability to selectively modulate the activity of NMDA receptors, which can have a significant impact on synaptic plasticity and learning and memory. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide 49823. One potential area of research is the development of more selective glycineB antagonists that can modulate the activity of NMDA receptors with greater specificity. Another area of research is the investigation of the potential therapeutic applications of this compound 49823 in a variety of neurological disorders, including epilepsy, schizophrenia, and chronic pain. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in experimental settings.

Scientific Research Applications

N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide 49823 has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, schizophrenia, and chronic pain. This compound has been shown to have a significant impact on the central nervous system by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and learning and memory.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-3-12-21-19(23)14-22(13-16-6-4-5-7-18(16)20)26(24,25)17-10-8-15(2)9-11-17/h4-11H,3,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSHJTIYAQIULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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